molecular formula C18H16ClN3O B4243960 2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide

2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide

Cat. No.: B4243960
M. Wt: 325.8 g/mol
InChI Key: FAXSZYYAXMDOCH-UHFFFAOYSA-N
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Description

2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide is an organic compound with a complex structure that includes a benzamide core, a pyrazole ring, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Chlorination: The benzamide core is chlorinated using thionyl chloride or phosphorus pentachloride.

    Coupling: Finally, the chlorinated benzamide is coupled with the benzylated pyrazole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling reactions: The benzamide and pyrazole rings can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by another functional group.

    Oxidation and reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological research: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methylbenzyl)benzamide
  • 2-chloro-N-(5-(3-methylbenzyl)-1,3-thiazol-2-yl)benzamide

Comparison

Compared to similar compounds, 2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide is unique due to the presence of the pyrazole ring, which can confer different chemical and biological properties. This uniqueness can make it more suitable for certain applications, such as targeting specific biological pathways or developing materials with specific characteristics.

Properties

IUPAC Name

2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-5-4-6-14(11-13)12-22-10-9-17(21-22)20-18(23)15-7-2-3-8-16(15)19/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXSZYYAXMDOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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